N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide
Description
N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide is a complex organic compound that features a pyrazole ring, a phenoxyphenyl group, and an oxamide linkage
Properties
IUPAC Name |
N'-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-14(11-17-12-15(2)24-25-17)22-20(26)21(27)23-16-7-6-10-19(13-16)28-18-8-4-3-5-9-18/h3-10,12-14H,11H2,1-2H3,(H,22,26)(H,23,27)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCDQVJCNXVFNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(C)NC(=O)C(=O)NC2=CC(=CC=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide typically involves multiple steps. One common approach includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the propan-2-yl group: This step involves alkylation of the pyrazole ring using an appropriate alkyl halide.
Formation of the oxamide linkage: This is done by reacting the alkylated pyrazole with an oxalyl chloride derivative, followed by coupling with 3-phenoxyphenylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen or nitro groups on the phenoxyphenyl ring.
Scientific Research Applications
N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Organic Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide involves its interaction with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, potentially inhibiting their activity. The phenoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the oxamide linkage provides structural stability.
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Shares the pyrazole ring but differs in the attached groups and overall structure.
6-(4-Substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole: Contains a pyrazole ring and is used for its anti-tubercular potential.
Uniqueness
N’-[1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl]-N-(3-phenoxyphenyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both a pyrazole ring and an oxamide linkage makes it a versatile compound for various research and industrial purposes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
